
(2R)-2-(4-Cyclobutylphenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(4-Cyclobutylphenyl)propan-1-ol, also known as CBP or 4-Cyclobutylphenylpropanol, is a chiral alcohol that has been of great interest to scientists due to its potential therapeutic applications. CBP is a white crystalline solid and is soluble in common organic solvents.
Wirkmechanismus
The exact mechanism of action of (2R)-2-(4-Cyclobutylphenyl)propan-1-ol is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABAA receptor. This receptor is responsible for the inhibition of neurotransmission in the central nervous system. (2R)-2-(4-Cyclobutylphenyl)propan-1-ol enhances the activity of the receptor, leading to increased inhibition of neurotransmission, which can result in anxiolytic and analgesic effects.
Biochemical and Physiological Effects:
(2R)-2-(4-Cyclobutylphenyl)propan-1-ol has been found to have anxiolytic and analgesic effects in animal models. It has also been shown to have sedative effects, which may be beneficial in the treatment of insomnia. (2R)-2-(4-Cyclobutylphenyl)propan-1-ol has a low toxicity profile and has been found to be well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
(2R)-2-(4-Cyclobutylphenyl)propan-1-ol has several advantages as a research tool. It has a well-defined mechanism of action and has been found to be effective in animal models. (2R)-2-(4-Cyclobutylphenyl)propan-1-ol is also relatively easy to synthesize and has a low toxicity profile. However, there are some limitations to the use of (2R)-2-(4-Cyclobutylphenyl)propan-1-ol in lab experiments. Its effects may be dose-dependent, and the optimal dose for a particular application may not be well-established. Additionally, (2R)-2-(4-Cyclobutylphenyl)propan-1-ol may have off-target effects that could complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on (2R)-2-(4-Cyclobutylphenyl)propan-1-ol. One area of interest is the development of (2R)-2-(4-Cyclobutylphenyl)propan-1-ol analogs with improved pharmacological properties. Another area of research is the investigation of the effects of (2R)-2-(4-Cyclobutylphenyl)propan-1-ol on other neurotransmitter systems, such as the serotonergic and dopaminergic systems. Additionally, the use of (2R)-2-(4-Cyclobutylphenyl)propan-1-ol in combination with other drugs may be explored as a potential treatment for various neurological and psychiatric disorders.
Conclusion:
In conclusion, (2R)-2-(4-Cyclobutylphenyl)propan-1-ol is a chiral alcohol with potential therapeutic applications in the treatment of anxiety, depression, and chronic pain. Its mechanism of action involves the modulation of the GABAA receptor, leading to increased inhibition of neurotransmission. (2R)-2-(4-Cyclobutylphenyl)propan-1-ol has several advantages as a research tool, including a well-defined mechanism of action and a low toxicity profile. However, there are also limitations to its use in lab experiments. Future research on (2R)-2-(4-Cyclobutylphenyl)propan-1-ol may involve the development of analogs with improved pharmacological properties and the investigation of its effects on other neurotransmitter systems.
Synthesemethoden
The synthesis of (2R)-2-(4-Cyclobutylphenyl)propan-1-ol involves the reduction of 4-cyclobutylbenzophenone using sodium borohydride in methanol as a solvent. This method produces (2R)-2-(4-Cyclobutylphenyl)propan-1-ol in high yield and purity. The stereochemistry of the product is controlled by the chirality of the starting material.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(4-Cyclobutylphenyl)propan-1-ol has been studied in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. (2R)-2-(4-Cyclobutylphenyl)propan-1-ol has been found to have potential therapeutic applications in the treatment of anxiety, depression, and chronic pain.
Eigenschaften
IUPAC Name |
(2R)-2-(4-cyclobutylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10(9-14)11-5-7-13(8-6-11)12-3-2-4-12/h5-8,10,12,14H,2-4,9H2,1H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVGRBBAXOUAKM-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=C(C=C1)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CC=C(C=C1)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(4-Cyclobutylphenyl)propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine-1-carboxylate](/img/structure/B2742084.png)
![2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2742085.png)
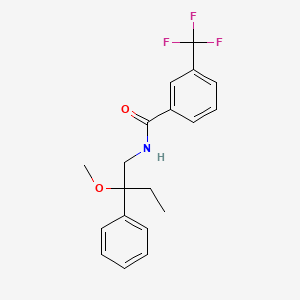
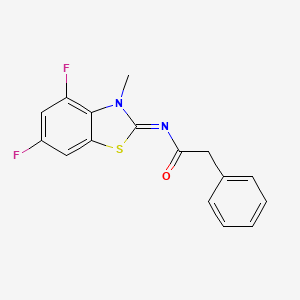
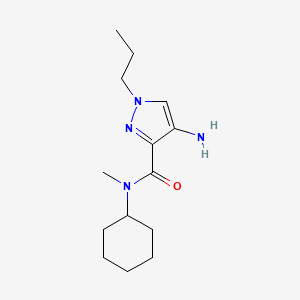
![N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2742092.png)
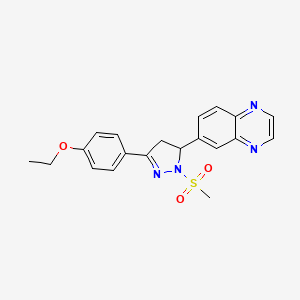

![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-methyl-7-(4-phenylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B2742099.png)
![(1S)-1-(2,2-Difluorobenzo[d]1,3-dioxolen-4-yl)ethylamine](/img/structure/B2742100.png)
![N-[(4-fluorophenyl)(1-piperidinyl)methylene]-4-methylbenzenesulfonamide](/img/structure/B2742102.png)
![6-(2-furylmethyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2742103.png)
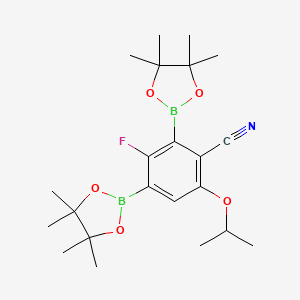
![N-(4-hydroxyphenyl)-3-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2742107.png)